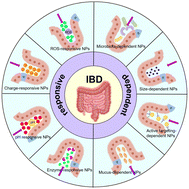Orally-administered nanomedicine systems targeting colon inflammation for the treatment of inflammatory bowel disease: latest advances
Journal of Materials Chemistry B Pub Date: 2023-11-29 DOI: 10.1039/D3TB02302H
Abstract
Inflammatory bowel disease (IBD) is a chronic and idiopathic condition that results in inflammation of the gastrointestinal tract, leading to conditions such as ulcerative colitis and Crohn's disease. Commonly used treatments for IBD include anti-inflammatory drugs, immunosuppressants, and antibiotics. Fecal microbiota transplantation is also being explored as a potential treatment method; however, these drugs may lead to systemic side effects. Oral administration is preferred for IBD treatment, but accurately locating the inflamed area in the colon is challenging due to multiple physiological barriers. Nanoparticle drug delivery systems possess unique physicochemical properties that enable precise delivery to the target site for IBD treatment, exploiting the increased permeability and retention effect of inflamed intestines. The first part of this review comprehensively introduces the pathophysiological environment of IBD, covering the gastrointestinal pH, various enzymes in the pathway, transport time, intestinal mucus, intestinal epithelium, intestinal immune cells, and intestinal microbiota. The second part focuses on the latest advances in the mechanism and strategies of targeted delivery using oral nanoparticle drug delivery systems for colitis-related fields. Finally, we present challenges and potential directions for future IBD treatment with the assistance of nanotechnology.


Recommended Literature
- [1] Improved catalytic hydrogen release of quasi HKUST-1 compared to HKUST-1†
- [2] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [3] A double sandwich silver(I) polymer with 1,1′-bis(diethyldithiocarbamate)-ferrocene
- [4] Sustainable desalination using a microbial capacitive desalination cell†
- [5] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
- [6] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†
- [7] Back cover
- [8] Limit cycles in the plane. An equivalence class of homogeneous systems
- [9] A highly selective Raney Fe@HZSM-5 Fischer–Tropsch synthesis catalyst for gasoline production: one-pot synthesis and unexpected effect of zeolites†
- [10] Dynamic shape transformations of fluid vesicles










